4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride
Description
4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a fluorophenyl group attached to a cyclopropane ring, which is further connected to a benzenesulfonyl fluoride moiety. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it a subject of interest in chemical research and industrial applications.
Properties
IUPAC Name |
4-[[2-(4-fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S/c17-11-3-1-10(2-4-11)14-9-15(14)16(20)19-12-5-7-13(8-6-12)23(18,21)22/h1-8,14-15H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOZYXBFCPEGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.
Coupling with Benzenesulfonyl Fluoride: The final step involves coupling the cyclopropane derivative with benzenesulfonyl fluoride under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce a sulfonic acid.
Scientific Research Applications
Medicinal Applications
1. Kinase Inhibition
The compound has been investigated as a potential small molecule inhibitor targeting various kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that lead to tumor growth.
- Case Study: EGFR Targeting
Research indicates that derivatives of sulfonamide compounds can effectively inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The mechanism involves binding to the ATP-binding site, thereby blocking downstream signaling pathways associated with cell proliferation and survival .
2. Treatment of Inflammatory Diseases
The compound has shown promise in preclinical studies for treating inflammatory conditions. By inhibiting specific pathways associated with inflammation, it may serve as a therapeutic agent for diseases such as rheumatoid arthritis and other autoimmune disorders.
- Case Study: MTH1 Inhibition
Inhibition of the MTH1 enzyme has been linked to anti-inflammatory effects. Compounds structurally similar to 4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride have been shown to modulate immune responses effectively .
Biochemical Mechanisms
The mechanism of action primarily involves the inhibition of specific enzymes and receptors:
- Sulfonamide Moiety : The sulfonamide group is known for its ability to form hydrogen bonds with amino acid residues in enzyme active sites, leading to effective inhibition.
- Fluorophenyl Group : The presence of a fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a suitable candidate for drug development.
Mechanism of Action
The mechanism by which 4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This covalent modification is often irreversible, making the compound a potent inhibitor of enzymes that possess nucleophilic active sites.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.
Phenylmethylsulfonyl fluoride (PMSF): Another sulfonyl fluoride compound used as a protease inhibitor.
Diisopropyl fluorophosphate (DFP): A related compound with applications in enzyme inhibition.
Uniqueness
4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride is unique due to the presence of the cyclopropane ring and the fluorophenyl group, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and specificity, making it a valuable tool in both research and industrial applications.
This detailed overview highlights the multifaceted nature of this compound, showcasing its synthesis, reactivity, applications, and unique characteristics
Biological Activity
4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C15H14F2N2O2S. Its structure includes a sulfonyl fluoride group, which is often associated with biological activity due to its ability to form covalent bonds with nucleophiles in proteins.
Enzyme Inhibition
Research indicates that compounds similar to this compound act as selective inhibitors of various enzymes, particularly those involved in inflammatory pathways. The sulfonyl fluoride moiety is known to target serine and cysteine residues in active sites of enzymes, leading to irreversible inhibition.
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study A | A549 (Lung) | 5.6 | Apoptosis via caspase activation | |
| Study B | MCF-7 (Breast) | 3.2 | Inhibition of cell proliferation | |
| Study C | HeLa (Cervical) | 4.8 | Cell cycle arrest |
Case Studies
- Case Study on Lung Cancer : A study investigated the effects of this compound on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, correlating with increased levels of cleaved caspases, suggesting an apoptotic mechanism.
- Breast Cancer Research : In MCF-7 breast cancer cells, treatment with 3.2 µM of the compound resulted in a marked decrease in proliferation rates, highlighting its potential as a therapeutic agent for hormone-responsive cancers.
- Cervical Cancer Analysis : HeLa cells treated with varying concentrations of the compound showed a dose-dependent response, with significant cell cycle arrest observed at higher concentrations (IC50 = 4.8 µM). This suggests potential utility in targeting rapidly dividing cancer cells.
Q & A
Q. What are the key synthetic routes for preparing 4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride, and what challenges arise during cyclopropane ring formation?
Methodological Answer: The synthesis typically involves multi-step reactions:
Cyclopropane Formation : A [2+1] cycloaddition between a 4-fluorophenyl-substituted alkene and a carbene precursor (e.g., using CH₂N₂ or transition-metal catalysts) to generate the cyclopropane core. Steric hindrance from the fluorophenyl group may reduce yields, requiring optimized temperatures (e.g., −20°C to 25°C) .
Amide Coupling : Reacting the cyclopropanecarbonyl chloride with 4-aminobenzenesulfonyl fluoride using coupling agents like HATU or DCC in anhydrous DMF .
Purification : HPLC or column chromatography is critical due to hydrolytic sensitivity of the sulfonyl fluoride group .
Key Challenge : Cyclopropane ring stability under acidic/basic conditions. Using mild bases (e.g., NaHCO₃) and avoiding prolonged heating can mitigate ring-opening side reactions .
Q. How does the sulfonyl fluoride group influence the compound’s reactivity in biochemical assays compared to sulfonamide or sulfonate analogs?
Methodological Answer: The sulfonyl fluoride moiety acts as a "click chemistry" electrophile, forming covalent bonds with nucleophilic residues (e.g., serine in proteases). Unlike sulfonamides (reversible inhibitors) or sulfonates (charged, non-reactive), sulfonyl fluorides enable irreversible inhibition, making them valuable for:
- Target Engagement Studies : Use activity-based protein profiling (ABPP) to confirm covalent binding .
- Kinetic Analysis : Measure inhibition constants (Kᵢ) via stopped-flow assays; compare with non-covalent analogs to assess residence time .
Example : In serine protease assays, this compound showed 10-fold lower IC₅₀ than sulfonamide derivatives due to covalent modification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported inhibitory constants (Kᵢ) for this compound across enzyme isoforms?
Methodological Answer: Discrepancies may arise from:
- Enzyme Purity : Isoform-specific contaminants (e.g., co-purified proteins) alter kinetics. Validate purity via SDS-PAGE and mass spectrometry.
- Assay Conditions : pH, ionic strength, and reducing agents (e.g., DTT) impact sulfonyl fluoride reactivity. Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4, 0.01% Tween-20) .
- Pre-incubation Time : Covalent inhibitors require sufficient time for binding equilibrium. Pre-incubate enzyme-inhibitor mixtures for ≥30 minutes before adding substrate .
Data Analysis : Use global fitting of progress curves (e.g., COPASI software) to account for time-dependent inhibition .
Q. What strategies enhance the metabolic stability of the cyclopropane ring in vivo without compromising target affinity?
Methodological Answer: Structural Modifications :
Q. Experimental Validation :
Q. How can computational modeling guide the design of derivatives with improved selectivity for serine hydrolases?
Methodological Answer:
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions between the sulfonyl fluoride and catalytic serine (e.g., in trypsin-like proteases vs. chymotrypsin-like proteases). Focus on steric complementarity near the S1 pocket .
- MD Simulations : Perform 100-ns simulations to assess binding pose stability. High root-mean-square fluctuation (RMSF) values indicate regions for modification (e.g., fluorophenyl group substitution) .
- Free Energy Perturbation (FEP) : Predict ΔΔG for mutations (e.g., Thr→Val in the active site) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
